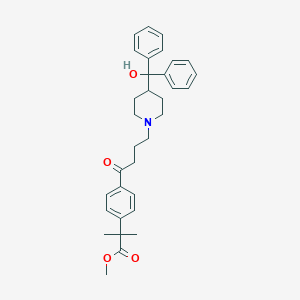
1-(2-Chloropyridine-4-carbonyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropyridine-4-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a proline derivative that contains a chloropyridine group, which gives it unique properties that make it useful in various fields of study. In
作用機序
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the inhibition of specific enzymes that are involved in various biochemical processes. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, 1-(2-Chloropyridine-4-carbonyl)-L-proline can increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
生化学的および生理学的効果
1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various biochemical processes, including neurotransmitter metabolism, making 1-(2-Chloropyridine-4-carbonyl)-L-proline a promising therapeutic agent for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-(2-Chloropyridine-4-carbonyl)-L-proline in lab experiments is its high purity, which allows for accurate and reproducible results. 1-(2-Chloropyridine-4-carbonyl)-L-proline is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(2-Chloropyridine-4-carbonyl)-L-proline is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research involving 1-(2-Chloropyridine-4-carbonyl)-L-proline. One potential direction is the development of 1-(2-Chloropyridine-4-carbonyl)-L-proline derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another direction is the investigation of the potential applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its potential side effects.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-L-proline is a promising compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to inhibit specific enzymes, make it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its derivatives in scientific research and clinical settings.
合成法
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the reaction of L-proline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(2-Chloropyridine-4-carbonyl)-L-proline as a white crystalline solid. This synthesis method has been optimized to produce high yields of 1-(2-Chloropyridine-4-carbonyl)-L-proline with purity greater than 98%.
科学的研究の応用
1-(2-Chloropyridine-4-carbonyl)-L-proline has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline is in the field of medicinal chemistry. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.
特性
CAS番号 |
123412-45-3 |
|---|---|
製品名 |
1-(2-Chloropyridine-4-carbonyl)-L-proline |
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC名 |
(2S)-1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChIキー |
KWIHFAPGRNEIHW-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
同義語 |
N-(2-Chloropyridine-4-carbonyl)-L-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



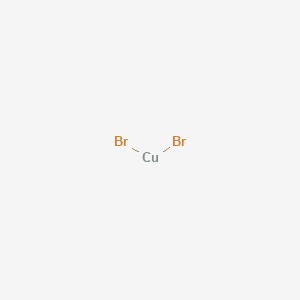
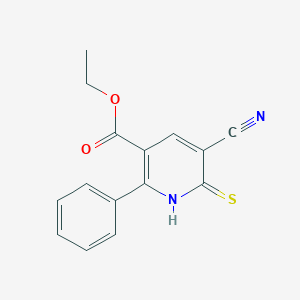
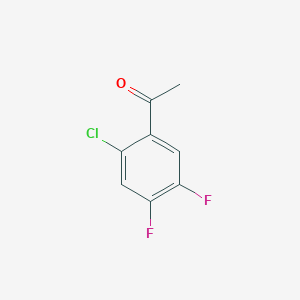
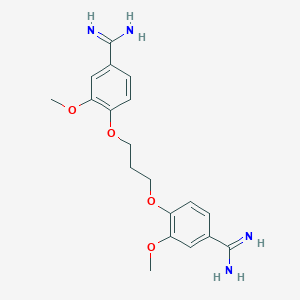
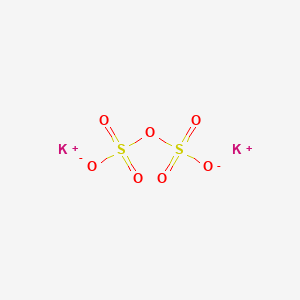
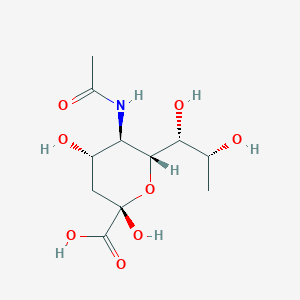
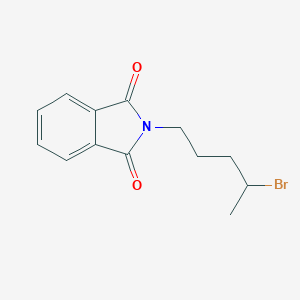
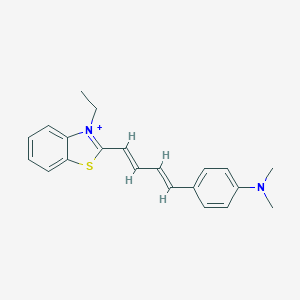
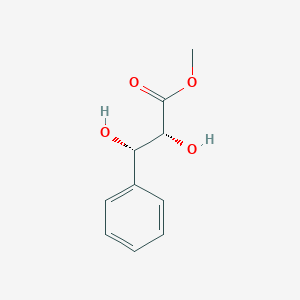
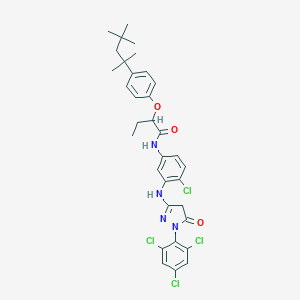
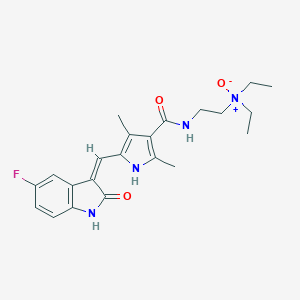
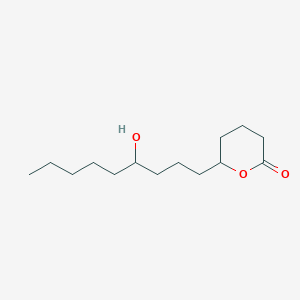
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
